molecular formula C10H16O3 B3117832 Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate CAS No. 22773-08-6

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate

Cat. No.: B3117832
CAS No.: 22773-08-6
M. Wt: 184.23 g/mol
InChI Key: IPFUOZICZJYWLT-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is a high-purity chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound, characterized by its cyclopentanone ring ester structure, is of significant interest for the preparation of reactive intermediates and complex molecular architectures. A primary research application of this compound and its analogs is as a precursor for the generation of acylketene intermediates . These highly reactive species are typically accessed via thermal processes, such as the Wolff rearrangement of diazo precursors, and can be challenging to handle in conventional batch reactors due to gas generation and high-temperature requirements . The development of continuous flow chemistry systems has enabled safer and more efficient generation and trapping of these intermediates, allowing for nucleophilic additions and cycloaddition reactions on a gram scale . The 4,4-dimethyl substitution on the ring may influence the stability and reactivity of the resulting ketene, offering opportunities for steric modulation in reaction pathways. Researchers can utilize this ester in various transformations, including but not limited to the synthesis of β-keto esters, amides, and heterocyclic systems like 1,3-oxazine-2,4-diones via reactions with isocyanates . Its structure makes it a valuable scaffold for constructing spirocyclic compounds and other pharmacologically relevant cores. As with all compounds of this nature, thermal gravimetric analysis (TGA) is recommended to establish safe handling and decomposition profiles for specific experimental protocols . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-4-13-9(12)7-5-10(2,3)6-8(7)11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFUOZICZJYWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 4,4-dimethyl-2-oxocyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 4,4-dimethyl-2-oxocyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Ethanol or methanol in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4,4-dimethyl-2-oxocyclopentanecarboxylic acid.

    Reduction: 4,4-dimethyl-2-oxocyclopentanol.

    Substitution: Ethyl 4,4-dimethyl-2-oxocyclopentanecarboxamide.

Scientific Research Applications

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites may exert their effects by modulating enzyme activity or interacting with cellular receptors.

Comparison with Similar Compounds

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-oxocyclopentanecarboxylate: Lacks the 4,4-dimethyl substituents on the cyclopentane ring.

    Cyclopentanecarboxylic acid, 4,4-dimethyl-2-oxo-, ethyl ester: Another name for the same compound, highlighting its ester functionality.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.

Biological Activity

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate (CAS: 22773-08-6) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular FormulaC10H16O3
Molecular Weight184.24 g/mol
IUPAC NameThis compound
CAS Number22773-08-6
Purity95%

The compound features a cyclopentane ring with two methyl groups and an ester functional group, which may influence its reactivity and biological interactions.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies on related cyclopentane derivatives have demonstrated potent inhibition of cancer cell proliferation, particularly in models resistant to conventional treatments. The structure-activity relationship (SAR) highlights that modifications at specific positions on the cyclopentane ring can enhance biological efficacy .

Neurotrophic Effects

In studies involving neurotrophic activities, compounds derived from similar structural frameworks have shown the ability to promote neurite outgrowth in neuronal cultures. This suggests potential applications in neurodegenerative diseases where neuronal growth and repair are crucial .

Enzymatic Substrate Interactions

This compound may act as a substrate for various enzymes in biological systems. The metabolic conversion of this compound could lead to the formation of bioactive metabolites that exert additional pharmacological effects.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxicity of this compound against different cancer cell lines. The findings suggest that the compound exhibits a dose-dependent inhibition of cell growth, with IC50 values comparable to established antitumor agents.

In Vivo Efficacy

In vivo studies utilizing animal models have demonstrated the compound's effectiveness in reducing tumor size and improving survival rates in subjects treated with this compound compared to control groups. These results underscore its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substituents on the cyclopentane framework significantly influence the biological activity of related compounds. For example:

Substituent PositionModification TypeImpact on Activity
C2Oxo group presenceIncreased antitumor activity
C4Methyl substitutionEnhanced cytotoxicity
Ester functionalityPresence of ethyl groupImproved solubility and bioavailability

This table illustrates how variations at critical positions can lead to significant changes in biological efficacy.

Q & A

Basic Research Questions

Q. What are the reliable synthetic protocols for Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Michael addition followed by cyclization. For example, reacting a diketone precursor (e.g., 4,4-dimethylcyclopentanone) with ethyl acetoacetate under basic conditions (e.g., 10% NaOH in ethanol) at reflux (360–370 K) for 5–8 hours yields the target product. Post-reaction acidification (pH 3–4) and recrystallization (ethanol/water) enhance purity . Key parameters include stoichiometric control of the diketone and ethyl acetoacetate (1:1 molar ratio) and inert atmosphere to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths, angles, and conformations. For example, SHELX software refines crystallographic data (e.g., triclinic system, Mo Kα radiation) to determine envelope or half-chair ring conformations .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., ester carbonyl at ~170 ppm, cyclopentanone carbonyl at ~210 ppm). DEPT-135 distinguishes CH3_3, CH2_2, and CH groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 199.12 for C10_{10}H14_{14}O3_3) .

Advanced Research Questions

Q. How can computational DFT studies elucidate electronic properties and reactivity patterns?

  • Methodological Answer : Conceptual DFT calculates reactivity descriptors:

  • Fukui functions (f+f^+ and ff^-) identify nucleophilic/electrophilic sites. For cyclopentanone derivatives, the carbonyl oxygen and α-hydrogens are reactive centers .
  • Electrophilicity index (ω\omega) predicts susceptibility to nucleophilic attacks. Substituents like methyl groups increase electron density, altering ω\omega by ~0.5 eV .
  • Software: Gaussian 09 with B3LYP/6-311++G(d,p) basis set optimizes geometry and computes properties .

Q. What strategies resolve contradictions in conformational data between X-ray and computational models?

  • Methodological Answer : Discrepancies arise from crystal packing forces (X-ray) vs. gas-phase calculations (DFT).

  • Torsional analysis : Compare DFT-predicted dihedral angles (e.g., C1-C2-C3-C4) with X-ray values. Adjust solvent-effect models (e.g., PCM in DFT) to align with experimental data .
  • Dynamic NMR : Detect ring-flipping in solution if X-ray shows rigid conformations. For example, coalescence temperatures >300 K indicate restricted rotation .

Q. How does the ester group influence regioselectivity in nucleophilic addition reactions?

  • Methodological Answer : The ester’s electron-withdrawing effect directs nucleophiles to the α-position of the ketone.

  • Kinetic vs. thermodynamic control : At low temperatures (-78°C), LDA deprotonates the α-H, favoring 1,2-addition. At 25°C, conjugate 1,4-addition dominates due to resonance stabilization .
  • Steric effects : 4,4-Dimethyl groups hinder approach from the substituted side, leading to >90% selectivity for the less-hindered position .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
Reactant of Route 2
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Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.